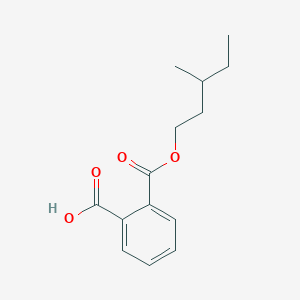

Heparin disaccharide II-S sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of disaccharides resembling the repeating unit of heparin has been accomplished through different routes, starting from basic monosaccharides like D-glucose and D-glucosamine or from compounds like D-glucuronolactone and D-glucosamine. These methods result in compounds such as 2-Acetamido-2-deoxy-4-O-(methyl α-D-glucopyranosyluronate)-D-glucopyranose and its derivatives, showcasing the complexity and versatility of synthetic chemistry in replicating naturally occurring polysaccharide structures (Wyss, Kiss, & Arnold, 1975).

Molecular Structure Analysis

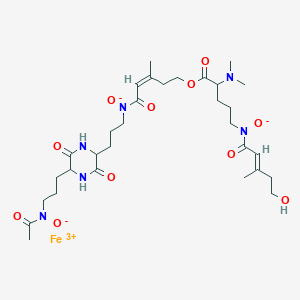

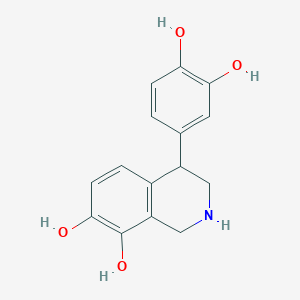

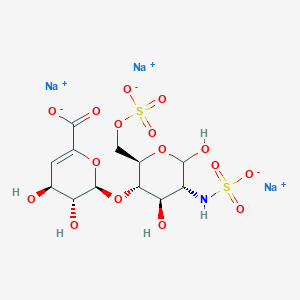

The structure and biological activity of heparin, which heparin disaccharide II-S sodium salt is a part of, have been extensively studied. Heparin is an alternating copolymer of hexosamine and alduronic acid, constituting repeating disaccharide units. The specific structure of these units, including the presence of sulfated groups, plays a crucial role in heparin's interaction with proteins and its biological activities (Casu*, 1985).

Chemical Reactions and Properties

Chemical modifications and synthesis efforts have been directed at understanding heparin's activity through its sulfated oligosaccharides. The ability to synthetically modify heparin or generate potent analogues opens up pathways to dissect its interactions with various proteins, enhancing our understanding of its biological functions (Poletti & Lay, 2003).

Physical Properties Analysis

The physical conformation of heparin, including heparin disaccharide II-S sodium salt, has been investigated using techniques like X-ray fibre diffraction. Such studies reveal the triclinic unit cell crystallization of the sodium salt of heparin and suggest a tetrasaccharide repeating sequence, providing insights into its three-dimensional arrangement and how it might influence its biological interactions (Nieduszynski & Atkins, 1973).

Chemical Properties Analysis

The chemical properties of heparin, including its disaccharide units, are central to its biological activities. The synthesis of homogeneous ultralow molecular weight heparins, which include structurally defined disaccharide units, showcases the importance of chemical synthesis in producing compounds with specific biological activities. These synthetic approaches not only help in producing anticoagulant drugs but also in understanding the fundamental properties that confer heparin's bioactivity (Xu et al., 2011).

Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis in Heparin Structural Elucidation

Heparin, including its disaccharide units like Heparin disaccharide II-S sodium salt, plays a crucial role in various clinical applications due to its anticoagulant properties. Recent advancements in chromatography technologies have significantly contributed to the structural analysis of Heparin, facilitating a deeper understanding of its complex structures. Chromatographic methods have been extensively studied for analyzing Heparin drugs, including the identification and composition analysis of monosaccharides, disaccharides, oligosaccharides, and polysaccharides. These methods are crucial for quality control, production optimization, and exploring new applications of Heparin and its derivatives. The comprehensive insights from chromatographic analysis enable drug researchers and production personnel to better understand Heparin's structural complexities, which is vital for developing new quality control methods and for the structural elucidation of Heparin drugs (Ouyang et al., 2023).

Potential in Cardiovascular Disease Treatment

Heparinoids, including Heparin disaccharide II-S sodium salt, show significant promise beyond their well-known anticoagulant and antithrombotic effects, particularly in treating cardiovascular diseases. Propylene glycol alginate sodium sulfate (PSS) is an example of an oral heparinoid that has been approved for treating cardiovascular-related diseases in China since 1987. PSS, derived from marine polysaccharides, mimics the biological activities of Heparin and offers a cost-effective, orally administrable option for long-term cardiovascular disease prevention. The clinical efficacy, low cost, and convenience of oral administration make PSS an ideal drug for cardiovascular disease prevention, highlighting the potential of Heparin disaccharide II-S sodium salt and similar compounds in treating and preventing cardiovascular diseases (Shan et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGHANNJETVHCR-LXROVJCJSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNa3O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11489904 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.